2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyclopentapyridine ring, and multiple functional groups such as amino, cyano, and trifluoromethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of aromatic aldehydes with malononitrile and different 1,3-dicarbonyl compounds . The reaction conditions often include the use of catalysts such as L-proline or Amberlite IRA-400 Cl resin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce amines .
Scientific Research Applications
2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor and antiproliferative activities. It has shown inhibitory effects against various cancer cell lines, making it a candidate for further drug development.
Organic Synthesis: The compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Biological Research: Its unique structure allows it to interact with various biological targets, making it useful in studying molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity . The trifluoromethyl groups enhance its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- **2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- **2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The uniqueness of 2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C20H16F6N4S |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16F6N4S/c21-19(22,23)18(20(24,25)26)12-5-3-6-14(12)30(16(29)13(18)9-28)17-11(8-27)10-4-1-2-7-15(10)31-17/h1-7,29H2 |
InChI Key |
KSRCTGNXRFDPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C4=C(CCC4)C(C(=C3N)C#N)(C(F)(F)F)C(F)(F)F)C#N |
Origin of Product |
United States |
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